Methyl 4-(heptafluoropropyl)benzoate
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Overview
Description
Methyl 4-(heptafluoropropyl)benzoate is an organic compound belonging to the ester family. Esters are known for their pleasant odors and are often used in fragrances and flavorings. This particular compound features a benzoate group attached to a methyl ester and a heptafluoropropyl group, making it unique due to the presence of fluorine atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(heptafluoropropyl)benzoate typically involves the esterification of 4-(heptafluoropropyl)benzoic acid with methanol. This reaction is catalyzed by a strong acid, such as sulfuric acid or hydrochloric acid . The reaction conditions usually involve heating the reactants under reflux to ensure complete conversion to the ester.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of high-purity reactants and catalysts ensures the production of a high-quality product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(heptafluoropropyl)benzoate undergoes various chemical reactions, including:
Substitution: The benzoate group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products Formed
Hydrolysis: 4-(heptafluoropropyl)benzoic acid and methanol.
Reduction: Corresponding alcohols.
Substitution: Various substituted benzoates depending on the reagent used.
Scientific Research Applications
Methyl 4-(heptafluoropropyl)benzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other fluorinated compounds.
Biology: Studied for its potential use in biological assays and as a probe for studying enzyme activities.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Mechanism of Action
The mechanism of action of methyl 4-(heptafluoropropyl)benzoate involves its interaction with various molecular targets. The fluorine atoms in the heptafluoropropyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins . This interaction can modulate enzyme activities and cellular processes, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
Methyl benzoate: Lacks the heptafluoropropyl group, making it less lipophilic and less reactive in certain chemical reactions.
Ethyl benzoate: Similar to methyl benzoate but with an ethyl group instead of a methyl group.
Methyl 4-nitrobenzoate: Contains a nitro group instead of a heptafluoropropyl group, leading to different reactivity and applications.
Uniqueness
Methyl 4-(heptafluoropropyl)benzoate is unique due to the presence of the heptafluoropropyl group, which imparts distinct chemical and physical properties. The fluorine atoms enhance the compound’s stability, lipophilicity, and reactivity, making it valuable in various scientific and industrial applications .
Properties
CAS No. |
64299-47-4 |
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Molecular Formula |
C11H7F7O2 |
Molecular Weight |
304.16 g/mol |
IUPAC Name |
methyl 4-(1,1,2,2,3,3,3-heptafluoropropyl)benzoate |
InChI |
InChI=1S/C11H7F7O2/c1-20-8(19)6-2-4-7(5-3-6)9(12,13)10(14,15)11(16,17)18/h2-5H,1H3 |
InChI Key |
ZSBRRCNOXMTUAA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(C(C(F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
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